molecular formula C16H16N2O5 B354701 4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid CAS No. 940460-14-0

4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid

Cat. No. B354701
CAS RN: 940460-14-0
M. Wt: 316.31g/mol
InChI Key: ZDLSWZSPPFVYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid” is a chemical compound with the molecular formula C16H16N2O5 and a molecular weight of 316.31 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C16H16N2O5/c19-14(6-7-15(20)21)18-12-4-1-3-11(9-12)16(22)17-10-13-5-2-8-23-13/h1-5,8-9H,6-7,10H2,(H,17,22)(H,18,19)(H,20,21) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 316.31 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the available literature.

Scientific Research Applications

1. Chemical Transformations and Synthesis

The study by Slavinskaya et al. (1998) explores the hydrogenation of 4-(2-furyl)-2-oxobutenoic acid sodium salt using a nickel catalyst, leading to various products including salts of 4-(2-furyl)-2-oxobutanoic acid and others. This research highlights the chemical transformations that can occur with related compounds (Slavinskaya et al., 1998).

2. Spectroscopic Analysis and Molecular Structure

Raju et al. (2015) conducted an extensive study on the molecular structure, spectroscopic properties, and analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Their research included FT-IR, NMR, and X-ray diffraction studies, offering insight into the detailed structural and electronic properties of such compounds (Raju et al., 2015).

3. Biological Activities and Molecular Docking

K. Vanasundari et al. (2018) explored the molecular docking, vibrational, structural, electronic, and optical studies of related compounds. Their research indicates the biological activities and potential for pharmacological importance of butanoic acid derivatives, such as in inhibiting Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

4. Synthesis and Characterization

Nayak et al. (2014) conducted a study on the synthesis and characterization of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, providing insights into the methods of creating such compounds and their thermal properties (Nayak et al., 2014).

5. Antimicrobial Activities

Auj e Sana et al. (2011) researched the synthesis of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid and investigated their antifungal and antibacterial activities, showing the potential medicinal uses of similar compounds (Sana et al., 2011).

Safety and Hazards

This compound is labeled as an irritant . Therefore, it should be handled with care to avoid contact with skin and eyes, and inhalation should be avoided. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for the use of this compound would depend on the results of ongoing research. As it is used for research purposes , its potential applications could be wide-ranging, depending on the field of study.

properties

IUPAC Name

4-[3-(furan-2-ylmethylcarbamoyl)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c19-14(6-7-15(20)21)18-12-4-1-3-11(9-12)16(22)17-10-13-5-2-8-23-13/h1-5,8-9H,6-7,10H2,(H,17,22)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLSWZSPPFVYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid

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